molecular formula C8H12N2 B1322725 1-(2-Pyridyl)-1-propylamine CAS No. 100155-73-5

1-(2-Pyridyl)-1-propylamine

Cat. No. B1322725
CAS RN: 100155-73-5
M. Wt: 136.19 g/mol
InChI Key: ARIBPNACTHQUIK-UHFFFAOYSA-N
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Description

1-(2-Pyridyl)-1-propylamine is a chemical compound that can be involved in various chemical reactions and has potential applications in different fields such as organic synthesis and materials science. Although the provided papers do not directly discuss this compound, they do provide insights into related pyridyl compounds and their chemistry, which can be extrapolated to understand the properties and reactions of this compound.

Synthesis Analysis

The synthesis of related pyridyl compounds often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of aryl-functionalized pyridylamines . Additionally, domino reactions involving arylamines and other reactants can lead to the formation of functionalized pyridines . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridyl-containing compounds can vary widely depending on the substituents and the nature of the ligands attached to the pyridine ring. For instance, ruthenium terpyridine complexes with pyrrole-tagged dipyridylamine ligands exhibit complex structures that have been characterized by various spectroscopic techniques and X-ray crystallography . Such detailed structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Pyridyl compounds can participate in a variety of chemical reactions. For example, the reductive amination of ketones can lead to the formation of amines, which is a reaction that could potentially be used to synthesize this compound from a suitable pyridyl ketone . Furthermore, pyridylamines can act as ligands in metal complexes, influencing the reactivity and properties of the metal center .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridyl compounds are influenced by their molecular structure. For instance, the presence of a pyridyl group can enhance the luminescence of lanthanide complexes . Additionally, pyridylamines can form pentacoordinate silicon complexes, indicating their potential as ligands in coordination chemistry . These properties are important for the application of such compounds in materials science and catalysis.

Scientific Research Applications

1. Anionic Rearrangement in Organic Synthesis

  • 1-(2-Pyridyl)-1-propylamine is involved in the anionic rearrangement of 2-benzyloxypyridine, leading to several aryl pyridyl carbinols. This process is significant in the formal synthesis of carbinoxamine, an antihistamine drug (Yang & Dudley, 2009).

2. Use in Medicinal Chemistry for Receptor Antagonism

  • Novel arylpiperazines, derivatives of this compound, have been identified as alpha 1-adrenoceptor subtype-selective antagonists in medicinal chemistry (Elworthy et al., 1997).

3. Implications in Obesity Treatment

  • Derivatives of this compound, specifically 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines, have been synthesized and evaluated as 5-HT(2C) receptor agonists for the treatment of obesity (Adams et al., 2006).

4. Applications in Organometallic Chemistry

  • The compound has been used in the preparation of soluble or MCM-41-supported molybdenum tetracarbonyl–pyridylimine complexes, which act as catalyst precursors for the epoxidation of cyclooctene (Gomes et al., 2011).

5. Research in Pyrolysis and Analytical Chemistry

  • It has been studied in the context of selective pyrolysis of phenyl alkylamines, with a focus on understanding the effects of metal powder and inorganic salt additives on pyrolysis (Hida et al., 1990).

6. Discovery of New Maillard Products

  • This compound is involved in the formation of new Maillard products from reactions with substituted hexoses, showcasing its role in understanding complex chemical reactions (Kettner et al., 1991).

Safety and Hazards

The safety and hazards of a specific pyridyl compound would depend on its specific structure and properties. It’s important to refer to the relevant Safety Data Sheet (SDS) for detailed information .

Future Directions

The development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Constant developments indicate that pyridines will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized pyridines .

properties

IUPAC Name

1-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIBPNACTHQUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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